Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate
Description
Core Structural Features
The fundamental architecture of tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate centers around a spirocyclic framework that incorporates both sulfur and nitrogen heteroatoms within an eleven-membered ring system. The compound's Simplified Molecular Input Line Entry System notation, O=C(N(CC1)CCC21CCSCC2)OC(C)(C)C, reveals the intricate connectivity pattern that defines its three-dimensional structure. The spirocyclic arrangement creates two distinct ring systems that share a common quaternary carbon center, resulting in a rigid molecular framework that constrains conformational flexibility while providing multiple sites for potential chemical modification.
The eleven-membered ring system adopts a [5.5] configuration, where two six-membered rings are fused through a shared spiro carbon atom. This arrangement creates a distinctive bicyclic structure where the sulfur atom occupies position 3 within one of the rings, while the nitrogen atom resides at position 9 in the adjacent ring system. The positioning of these heteroatoms significantly influences the electronic distribution throughout the molecule, creating regions of altered electron density that affect both chemical reactivity and intermolecular interactions.
The molecular geometry imposed by the spirocyclic framework results in a three-dimensional structure that exhibits limited conformational freedom compared to acyclic analogs. This rigidity contributes to the compound's distinctive physical and chemical properties, including its solubility characteristics and thermal stability. The spiro center acts as a conformational anchor, preventing ring inversion and maintaining the molecule in a well-defined spatial arrangement that influences its interaction with other chemical species and biological targets.
Tert-Butyl and Thia-Spiro Functional Groups
The tert-butyl carboxylate functionality represents a crucial structural element that significantly influences the compound's chemical behavior and stability profile. The tert-butyl group, characterized by its bulky tertiary carbon structure bearing three methyl substituents, provides substantial steric protection to the adjacent carboxyl functionality. This steric hindrance effectively shields the carbonyl carbon from nucleophilic attack, thereby enhancing the compound's stability under various reaction conditions and storage environments.
The carboxylate ester linkage connecting the tert-butyl group to the nitrogen atom at position 9 creates a protective group that can be selectively removed under acidic conditions. This characteristic makes the compound particularly valuable as an intermediate in synthetic organic chemistry, where the tert-butyl group serves as a temporary protecting group for the amine functionality. The electronic effects of the carboxylate group also influence the basicity of the nitrogen atom, reducing its nucleophilicity and altering its participation in hydrogen bonding networks.
The thia-spiro component introduces sulfur chemistry into the molecular framework, creating opportunities for unique reactivity patterns not available in purely carbon-based spirocyclic systems. The sulfur atom at position 3 exists in a tetrahedral environment within the six-membered ring, contributing to the overall conformational rigidity of the molecule while providing a site for potential oxidation reactions. The presence of sulfur also affects the electronic properties of the adjacent carbon atoms, creating subtle changes in bond polarization that influence the compound's spectroscopic characteristics and chemical reactivity.
The combination of the thia-spiro framework with the tert-butyl carboxylate functionality creates a molecule with distinctive amphiphilic properties. The polar carboxylate region contrasts with the more hydrophobic spirocyclic core, resulting in unique solubility characteristics that affect the compound's behavior in various solvent systems and its potential for biological membrane interaction.
Stereochemical and Conformational Analysis
The stereochemical complexity of this compound arises primarily from the constraints imposed by its spirocyclic architecture and the fixed spatial relationships between functional groups. The spiro center creates a chiral environment, although the molecule may exist as a single enantiomer or racemic mixture depending on the synthetic pathway employed for its preparation. The rigid nature of the spirocyclic framework severely restricts conformational flexibility, resulting in a molecule with well-defined three-dimensional geometry that influences its interaction with biological targets and other chemical species.
The six-membered rings within the spirocyclic system adopt chair conformations that minimize steric strain and maximize orbital overlap. The sulfur atom's incorporation into one ring slightly distorts the ideal chair geometry due to the longer carbon-sulfur bonds compared to carbon-carbon bonds, creating subtle asymmetry within the molecular framework. Similarly, the nitrogen atom's position in the adjacent ring, particularly when bearing the bulky tert-butyl carboxylate substituent, influences the ring's conformational preferences and introduces additional stereochemical considerations.
The relative spatial positioning of the sulfur and nitrogen atoms within the spirocyclic framework creates a defined three-dimensional arrangement that affects the molecule's dipole moment and its capacity for intermolecular interactions. The distance and angular relationships between these heteroatoms influence the compound's ability to participate in coordination chemistry and its potential for acting as a bidentate ligand in metal complexation reactions.
Conformational analysis reveals that the tert-butyl carboxylate substituent preferentially adopts positions that minimize steric interactions with the spirocyclic core. The bulky tert-butyl group extends away from the ring system, creating an asymmetric molecular profile that influences crystal packing arrangements and solution-phase aggregation behavior. This conformational preference also affects the accessibility of the carboxylate functionality for chemical reactions and enzymatic recognition.
Physical and Spectroscopic Properties
The physical properties of this compound reflect the combined influences of its spirocyclic architecture, heteroatom incorporation, and functional group characteristics. The compound exhibits a density of 1.10 ± 0.1 g/cm³, indicating a relatively compact molecular packing that results from the rigid spirocyclic framework and efficient space utilization. This density value falls within the typical range for organic compounds containing heteroatoms and reflects the contribution of the sulfur atom's higher atomic mass to the overall molecular density.
Thermal analysis reveals a boiling point of 377.4 ± 42.0°C, demonstrating significant thermal stability that can be attributed to the rigid molecular framework and the absence of readily decomposable functional groups. This elevated boiling point suggests strong intermolecular forces, likely arising from dipole-dipole interactions between the polar carboxylate groups and potential hydrogen bonding involving the nitrogen and sulfur heteroatoms. The compound's thermal stability makes it suitable for applications requiring elevated temperature conditions and extends its utility in various synthetic transformations.
Solubility characteristics indicate that the compound is sparingly soluble in water, with a measured solubility of 0.60 g/L. This limited aqueous solubility reflects the predominantly hydrophobic nature of the spirocyclic core and the steric bulk of the tert-butyl group, which impede effective solvation by water molecules. The solubility profile suggests better compatibility with organic solvents of moderate polarity, making the compound suitable for reactions and purifications conducted in non-aqueous media.
| Physical Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 271.42 | g/mol | |
| Density | 1.10 ± 0.1 | g/cm³ | |
| Boiling Point | 377.4 ± 42.0 | °C | |
| Water Solubility | 0.60 | g/L | |
| MDL Number | MFCD20486138 | - |
Spectroscopic analysis provides detailed insights into the compound's electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the unique electronic environments created by the spirocyclic framework and heteroatom incorporation. The presence of multiple chemically distinct carbon and hydrogen environments results in complex spectral patterns that require careful interpretation to fully elucidate the molecular structure.
The infrared spectroscopic profile exhibits characteristic absorption bands corresponding to the carboxylate C=O stretch, C-H stretching vibrations from the tert-butyl groups and ring carbons, and various C-S and C-N stretching modes associated with the heteroatom-containing rings. Mass spectrometric analysis confirms the molecular ion peak at m/z 271.42, consistent with the proposed molecular formula, while fragmentation patterns provide information about the relative stability of different molecular regions and potential decomposition pathways under ionization conditions.
Properties
IUPAC Name |
tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2S/c1-13(2,3)17-12(16)15-8-4-14(5-9-15)6-10-18-11-7-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMPMFJKSAWSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of spirocyclic compounds such as tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate typically involves:
- Construction of the azaspiro ring system via cyclization reactions.
- Introduction of the thia (sulfur-containing) moiety through nucleophilic substitution or ring closure.
- Protection of the nitrogen atom with a tert-butyl carboxylate (Boc) group to stabilize the molecule and facilitate purification.
Multi-step Synthesis Approach
A closely related synthetic approach is exemplified by the preparation of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, which shares the spirocyclic nitrogen framework and Boc protection. This method involves seven distinct steps, which can be adapted to include sulfur incorporation for the target compound:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl malonate reacts in ethanol with ammonium acetate and precursor to form an intermediate compound | 25–80 °C, 5 h | 41 | Formation of initial carbon skeleton |
| 2 | Reduction with lithium borohydride in tetrahydrofuran | 0–70 °C, 2.5 h | 100 | Conversion to alcohol intermediate |
| 3 | Reaction with p-toluenesulfonyl chloride in dichloromethane | 25 °C, 12 h | 100 | Formation of tosylate intermediate |
| 4 | Ring closure via cesium carbonate in acetonitrile | 25–90 °C, 3 h | 70 | Cyclization to form spiro ring |
| 5 | Reduction with magnesium turnings in methanol | 25–80 °C, 1 h | 100 | Further reduction to functionalize ring |
| 6 | Boc protection using Boc anhydride in dichloromethane/water | 25 °C, 12 h | 38 | Introduction of tert-butyl carboxylate protecting group |
| 7 | Catalytic hydrogenation with palladium on carbon in methanol | 25 °C, 3 h | 89 | Final purification and saturation |
Table 1: Representative multi-step synthesis adapted from tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate preparation
Incorporation of Sulfur (Thia) Moiety
For the specific incorporation of sulfur into the spirocyclic framework (to form the 3-thia moiety), nucleophilic substitution or ring closure involving sulfur-containing reagents such as thiols or thioethers is employed. The preparation method for tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate provides insight into the use of halogenated intermediates and base-promoted cyclization for heteroatom incorporation:
- Starting from a Boc-protected azetidine derivative, allyl bromide or allyl Grignard reagents can be used to introduce allyl groups.
- Bromination with liquid bromine yields dibromopropyl intermediates.
- Treatment with potassium carbonate induces cyclization, incorporating heteroatoms into the spiro ring system.
Although this example involves oxygen (oxa) rather than sulfur, analogous strategies apply by substituting oxygen sources with sulfur nucleophiles to achieve the thia ring system.
Reaction Conditions and Optimization
Key parameters for successful synthesis include:
- Solvent choice: tetrahydrofuran, dichloromethane, acetonitrile, and methanol are commonly used.
- Temperature control: reactions are performed between 0 °C and 90 °C depending on step.
- Reaction time: varies from 30 minutes to overnight to ensure completion.
- Use of bases such as potassium carbonate or cesium carbonate to promote cyclization.
- Catalytic hydrogenation for final purification and saturation of unsaturated bonds.
Analytical and Purification Techniques
- Thin layer chromatography (TLC) is used to monitor reaction progress.
- Extraction and washing steps with brine and organic solvents ensure removal of impurities.
- Column chromatography with silica gel and mixed solvent systems (petroleum ether/ethyl acetate) purifies intermediates and final products.
- NMR spectroscopy (e.g., ^1H NMR at 400 MHz) confirms structural integrity.
Summary Table of Preparation Steps for this compound
| Step | Reagents/Intermediates | Solvent | Temp (°C) | Time | Purpose |
|---|---|---|---|---|---|
| 1 | Starting materials with ethyl malonate | Ethanol | 25–80 | 5 h | Carbon skeleton formation |
| 2 | Lithium borohydride reduction | THF | 0–70 | 2.5 h | Alcohol intermediate |
| 3 | p-Toluenesulfonyl chloride tosylation | DCM | 25 | 12 h | Activation for cyclization |
| 4 | Cesium carbonate ring closure | Acetonitrile | 25–90 | 3 h | Spiro ring formation |
| 5 | Magnesium reduction | Methanol | 25–80 | 1 h | Functional group modification |
| 6 | Boc protection | DCM/H2O | 25 | 12 h | Nitrogen protection |
| 7 | Pd/C hydrogenation | Methanol | 25 | 3 h | Final product refinement |
Table 2: Generalized preparation scheme for this compound based on related spiro compound syntheses
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Used to modify the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure is believed to contribute to its unique binding properties and biological activity.
Comparison with Similar Compounds
Heteroatom Variations in the Spiro Framework
Functional Group Modifications
Key Research Findings
Metabolic Stability : Thia-substituted spiro compounds demonstrate slower hepatic clearance compared to oxa analogs, as sulfur is less prone to oxidative metabolism than oxygen .
Biological Activity: Aminomethyl-substituted derivatives (e.g., ) show promise in antibacterial applications, with MIC values <1 µg/mL against Mycobacterium tuberculosis .
Conformational Effects : Diazaspiro systems (e.g., ) exhibit enhanced rigidity, improving binding affinity to enzyme active sites (e.g., METTL3 inhibitors in cancer research) .
Biological Activity
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, characterized by the presence of a sulfur atom. This structural feature may impart distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 273.43 g/mol. Its structure includes a spirocyclic core that influences its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.43 g/mol |
| CAS Number | 1782319-83-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The unique spirocyclic structure enhances its binding affinity and specificity, which can lead to modulation of various biological pathways.
Potential Targets:
- GABA Receptors : Similar compounds have been studied as antagonists for γ-aminobutyric acid type A receptors (GABAAR), which play a crucial role in neurotransmission and may influence immune responses .
- Opioid Receptors : Compounds in this class have been explored for their dual action on m-opioid receptors, suggesting potential analgesic properties .
Biological Activity Studies
Research indicates that this compound exhibits various biological activities that could be leveraged in drug discovery:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against particular pathogens is limited.
- Anti-inflammatory Effects : The compound's interaction with GABAARs may contribute to anti-inflammatory responses, as seen in related studies where modulation of these receptors affected T cell proliferation and inflammation in murine models .
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with early indications that the compound may inhibit cell growth through specific signaling pathways.
Case Study 1: GABAAR Modulation
In a study investigating the structure-activity relationship (SAR) of spirocyclic compounds, researchers found that modifications to the core structure significantly influenced binding affinity and functional activity at GABAARs. This compound demonstrated promising antagonistic properties, which could be beneficial in treating conditions associated with dysregulated GABAergic signaling .
Case Study 2: Pain Management
A series of compounds similar to this compound were tested for their efficacy as dual m-opioid receptor agonists and s1 receptor antagonists, highlighting the potential for developing new analgesic therapies based on this scaffold .
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate?
The compound is typically synthesized via Buchwald–Hartwig coupling, as demonstrated in analogous spirocyclic systems. For example, tert-butyl-substituted azaspiro compounds are prepared by coupling aryl halides with amines using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos. Reaction conditions (e.g., DCM/MeOH gradients for purification) and yields (~93%) are critical for optimization . Alternative routes include aza-Heck cyclization cascades under Pd catalysis, which enable spirocycle formation via carbamate intermediates .
Q. How is structural characterization performed for this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for verifying the spirocyclic structure. For instance, ¹H NMR peaks at δ 3.34–3.85 ppm correspond to protons near the tert-butyl and sulfur moieties, while ¹³C NMR signals at δ 168.8 and 154.5 ppm confirm carbonyl and carbamate groups. Missing carbons in ¹³C spectra (due to overlap/broadening) may require DEPT-135 or HSQC for resolution . Mass spectrometry (LRMS/HRMS) validates molecular weight, e.g., [M+H⁺] peaks matching calculated values (e.g., m/z 300.1 for a brominated analog) .
Q. What analytical techniques confirm purity and stability?
High-performance liquid chromatography (HPLC) with UV detection and GC/MS are standard for purity assessment. Stability studies under varying temperatures (e.g., -80°C for long-term storage) and solvents (e.g., acetonitrile solutions) are recommended. Purity ≥95% is typical for research-grade material, validated via NMR integration and chromatographic peak homogeneity .
Advanced Research Questions
Q. How can conflicting NMR data for spirocyclic compounds be resolved?
Overlapping signals in crowded regions (e.g., δ 1.4–2.4 ppm for tert-butyl and aliphatic protons) are common. Strategies include:
- Using higher-field NMR instruments (≥400 MHz) to enhance resolution.
- Variable-temperature NMR to reduce broadening caused by conformational exchange.
- Isotopic labeling (e.g., ¹³C-enriched precursors) for tracking specific carbons . For example, missing carbons in ¹³C spectra (δ 38–39 ppm) may arise from dynamic effects, requiring relaxation delay adjustments .
Q. What strategies improve selectivity in functionalizing the spirocyclic core?
Selective modification of the 3-thia or 9-aza positions requires careful choice of protecting groups and reaction conditions. For example:
- The tert-butyl carbamate group stabilizes the amine during coupling reactions, enabling selective Buchwald–Hartwig arylations at the 4-position .
- Fluorination at specific positions (e.g., 2,2-difluoro derivatives) can be achieved via electrophilic fluorination agents (e.g., Selectfluor) under inert conditions . Computational modeling (DFT) aids in predicting reactive sites by analyzing electron density and steric hindrance .
Q. How do structural variations impact biological activity (e.g., METTL3 inhibition)?
Substituents on the spirocyclic scaffold significantly influence target engagement. For example:
- Aryl groups at the 4-position (e.g., 4-fluorophenyl) enhance METTL3 inhibition by forming π-π interactions with the catalytic site.
- Steric bulk from tert-butyl groups improves metabolic stability but may reduce cell permeability. Structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., methyl, bromo, or nitro groups) are critical for optimizing potency and selectivity .
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
Challenges include:
- Low yields in cross-coupling steps : Optimize catalyst loading (e.g., 2.5–5 mol% Pd) and ligand ratios (e.g., 1:3 Pd:XPhos) to minimize side reactions.
- Purification difficulties : Use silica gel chromatography with optimized solvent gradients (e.g., DCM/MeOH 100:5 to 100:20) or preparative HPLC for polar byproducts .
- Degradation during storage : Lyophilize the compound as a hydrochloride salt to enhance stability and reduce hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
